6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE
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Overview
Description
6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of chroman, featuring a chlorine atom at the 6th position and an amine group at the 3rd position of the chroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE typically involves the chlorination of chroman-3-ylamine. One common method includes the reaction of chroman-3-ylamine with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxyl or alkoxy groups; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Oxidized derivatives such as 6-chloro-chroman-3-one.
Reduction: Reduced amine derivatives.
Substitution: Substituted chroman derivatives with various functional groups.
Scientific Research Applications
6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chroman-3-ylamine: Lacks the chlorine atom, leading to different chemical and biological properties.
6-Bromo-chroman-3-ylamine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
6-Fluoro-chroman-3-ylamine: Contains a fluorine atom, resulting in distinct electronic and steric effects.
Uniqueness: 6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological interactions. The chlorine atom can enhance the compound’s stability and modify its binding affinity to molecular targets .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromen-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEGKILGPOHDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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